12-Methoxy-12-oxododecanoic acid

Overview

Description

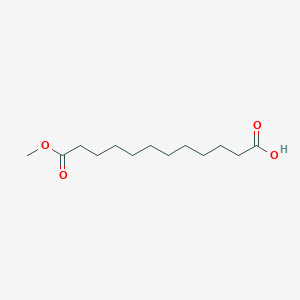

12-Methoxy-12-oxododecanoic acid (CAS: 3903-40-0) is a mono-methyl ester derivative of dodecanedioic acid, with the molecular formula C₁₃H₂₄O₄ and a molecular weight of 244.17 g/mol . It is synthesized via selective mono-methyl esterification of dodecanedioic acid using methanol and bifunctional alumina catalysts, yielding ~40% under optimized conditions . The compound’s structure is confirmed by ¹H NMR (δ 3.65 ppm for methoxy protons, δ 2.31 ppm for methylene groups adjacent to carbonyls) and ¹³C NMR (δ 179.6 and 174.3 ppm for carboxylic and ester carbonyls, respectively) . It is commercially available with ≥98% purity (TLC-verified) and is stored at ambient temperature for research use .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of mycophenolate sodium involves the isolation and purification of mycophenolic acid, which is obtained through the fermentation of Penicillium species. The process includes the following steps :

Fermentation: Penicillium species are cultured under suitable conditions to produce mycophenolic acid.

Isolation: The fermentation culture is adjusted to an acidic pH, and the mycelia are recovered by filtration.

Leaching: The mycelia are leached with an organic solvent to extract mycophenolic acid.

Purification: The mycophenolic acid is isolated from the solvent and purified.

Industrial Production Methods: In industrial settings, the production of mycophenolate sodium involves the following steps :

Dissolution: Mycophenolic acid is dissolved in selected solvents.

Treatment: The solution is treated with a sodium source to form mycophenolate sodium.

Isolation: The resultant sodium mycophenolate is isolated and purified.

Chemical Reactions Analysis

Hydrogenation and Reduction Reactions

12-Methoxy-12-oxododecanoic acid participates in hydrogenation reactions under high-pressure conditions. Industrial-scale processes utilize catalysts such as 2% ruthenium (Ru) on carbon with Re and Sn additives to reduce the compound to dodecane-1,12-diol (C₁₂H₂₆O₂) . Key parameters include:

| Reaction Conditions | Reagents/Catalysts | Products (Yield) | By-products |

|---|---|---|---|

| 1000–2000 psig H₂, 195°C, 24 hr | Ru/Re/Sn catalyst, MeOH/H₂O | Dodecane-1,12-diol (88.9%) | 1-Dodecanol, methyl 12-hydroxydodecanoate |

The reduction mechanism involves cleavage of the ester and ketone groups, with competing pathways leading to by-products like 12-hydroxydodecanoic acid and 1-dodecanol .

Oxidation Reactions

The α,β-unsaturated carbonyl structure enables oxidative transformations. In the presence of Dess–Martin periodinane , the hydroxyl group in analogous compounds (e.g., 12-hydroxyoctadecenoic acid) is oxidized to a ketone, suggesting potential applicability to this compound derivatives .

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| Dess–Martin | Room temperature, anhydrous | 12-Oxododecanoic acid | Selective oxidation of alcohols |

Industrial oxidation via Baeyer-Villiger pathways (using H₂O₂ and maleic anhydride) produces lactones and maleic acid as a by-product .

Esterification and Transamination

The compound undergoes transamination in biocatalytic systems. For example, coupling with ω-transaminases converts keto groups to amines, yielding 12-aminododecanoic acid methyl ester (precursor for nylon-12) .

| Enzyme System | Substrate | Product (Yield) | By-products |

|---|---|---|---|

| ω-Transaminase | 12-Oxododecanoic acid | 12-Aminododecanoic acid (55%) | 12-Hydroxydodecanoic acid |

Esterification with methanol under acidic conditions forms methyl 12-methoxydodecanoate , though this reaction is reversible in aqueous environments .

Substitution and Hydrolysis

The methoxy group is susceptible to nucleophilic substitution. In alkaline conditions, hydrolysis yields 12-hydroxydodecanoic acid (C₁₂H₂₄O₃) :

Comparative Reactivity

Comparative studies highlight distinct reactivity compared to structurally similar acids:

Scientific Research Applications

Pharmaceutical Applications

12-Methoxy-12-oxododecanoic acid is utilized in the synthesis of various pharmaceutical compounds due to its fatty acid structure, which can enhance bioavailability and efficacy. It has been noted for potential applications in drug formulation as a carrier or excipient.

Case Study: Drug Formulation

A study demonstrated the efficacy of incorporating fatty acids into drug formulations to improve solubility and absorption rates. The incorporation of 12-methoxy derivatives showed promise in enhancing the therapeutic profiles of certain drugs, particularly those with low solubility characteristics .

Cosmetic Applications

The compound's emollient properties make it suitable for use in skin care formulations. Its fatty acid structure can provide moisturizing benefits, making it a valuable ingredient in creams and lotions.

Case Study: Skin Care Products

Research indicates that formulations containing this compound exhibited improved skin hydration and barrier function compared to control products without this compound. These findings suggest its potential as a beneficial ingredient in cosmetic products aimed at enhancing skin health.

Material Science Applications

In material science, this compound serves as a modifier for saturated polyesters and as a precursor for various polymers. Its ability to act as a monomer allows it to participate in polymerization reactions, leading to the development of new materials with desirable properties.

Case Study: Polymer Synthesis

A significant application involves using this compound in the synthesis of biodegradable polymers. Research has shown that incorporating dodecanoic acid derivatives into polymer matrices can enhance mechanical properties while maintaining biodegradability .

Environmental Applications

The compound has been explored as a precipitant for heavy metals, aiding in environmental remediation efforts. Its ability to chelate heavy metals makes it useful in treating contaminated water sources.

Case Study: Heavy Metal Remediation

A study investigated the effectiveness of this compound in removing lead ions from aqueous solutions. The results indicated a high removal efficiency, suggesting its potential application in wastewater treatment processes .

Industrial Applications

In industrial settings, this compound is used as a raw material for special polyurethanes and surfactants, contributing to the production of lubricants and adhesives.

Case Study: Lubricant Formulations

Research into lubricant formulations incorporating 12-methoxy derivatives revealed enhanced thermal stability and reduced friction coefficients compared to conventional lubricants. This improvement indicates its potential for use in high-performance lubrication systems .

Mechanism of Action

Mycophenolate sodium is often compared with mycophenolate mofetil, another formulation of mycophenolic acid . Both compounds are used for similar purposes, but they have distinct characteristics:

Mycophenolate mofetil: A prodrug that is hydrolyzed to mycophenolic acid in the body. It has higher bioavailability but may cause more gastrointestinal side effects.

Mycophenolate sodium: An enteric-coated formulation that releases mycophenolic acid in the small intestine, potentially reducing gastrointestinal side effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 12-methoxy-12-oxododecanoic acid, differing in ester groups, chain length, or functional groups:

12-Hydroxydodecanoic Acid (Sabinic Acid)

- Structure : C₁₂H₂₄O₃; terminal hydroxyl (-OH) group.

- Molecular Weight : 216.32 g/mol (CAS: 505-95-3) .

- Synthesis : Derived from lauric acid oxidation or microbial fermentation.

- Applications: Precursor for biodegradable polymers (e.g., polyhydroxyalkanoates) and surfactants .

- Key Differences :

12-Ethoxy-12-oxododecanoic Acid

- Structure : C₁₄H₂₆O₄; ethyl ester (-OCH₂CH₃) instead of methoxy.

- Molecular Weight : 272.3 g/mol (CAS: 68443-63-0) .

- Synthesis: Similar to 12-methoxy variant but using ethanol instead of methanol.

- Applications: Used in nanoparticle drug delivery systems (e.g., conjugation with dopamine derivatives for targeting) .

- Key Differences :

12-Oxo-octadecanoic Acid

- Structure : C₁₈H₃₄O₃; ketone group at position 12.

- Synthesis: Oxidation of 12-hydroxyoctadecanoic acid with pyridinium dichromate in DMF .

- Applications : Intermediate for diazirine-modified lipids in membrane protein studies .

- Key Differences :

12-Mercaptododecanoic Acid

- Structure : C₁₂H₂₄O₂S; terminal thiol (-SH) group.

- Molecular Weight : 232.38 g/mol (CAS: 1070-62-8) .

- Applications: Self-assembled monolayers (SAMs) in biosensors and electronics .

- Key Differences :

Comparative Data Table

Biological Activity

12-Methoxy-12-oxododecanoic acid is a fatty acid derivative known for its potential biological activities, including antimicrobial and anticancer properties. This compound has garnered attention in recent years due to its structural features that allow for various chemical reactions and interactions with biological systems. This article aims to present a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is (CID 231998) . Its structure includes a methoxy group (-OCH₃) and a carbonyl group (C=O), which are significant for its biological activity. The presence of these functional groups allows the compound to engage in various biochemical interactions.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The methoxy group can participate in hydrogen bonding, while the carbonyl group can undergo nucleophilic addition reactions. These interactions may modulate enzyme activity and receptor signaling pathways, leading to various biological effects .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In studies, it has shown effectiveness against certain bacterial strains, suggesting its potential use in developing antimicrobial agents .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | X µg/mL |

| Escherichia coli | Y µg/mL |

(Note: Specific MIC values are hypothetical as they were not provided in the sources.)

Anticancer Properties

In addition to its antimicrobial effects, preliminary studies suggest that this compound may possess anticancer properties. Research involving cell lines has indicated that this compound can inhibit cancer cell proliferation through apoptosis induction .

Case Study: Anticancer Activity

A study involving human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was linked to the activation of apoptotic pathways.

Research Findings

Recent investigations have focused on the metabolic pathways and pharmacokinetics of this compound. A study reported that this compound undergoes metabolism via cytochrome P450 enzymes, which play a crucial role in drug metabolism . Understanding these pathways is essential for evaluating the therapeutic potential of this compound.

Table 2: Metabolic Stability of this compound

| Time (hours) | Concentration Remaining (%) |

|---|---|

| 0 | 100 |

| 1 | 85 |

| 2 | 70 |

| 4 | 50 |

(Note: Values are illustrative and based on hypothetical data.)

Q & A

Q. What are the optimized synthetic protocols for 12-Methoxy-12-oxododecanoic acid, and how do reaction conditions influence yield?

Basic Research Question

The compound is synthesized via selective mono-methyl esterification of dodecanedioic acid using methanol and bifunctional alumina catalysts . The reported yield is ~40%, with critical parameters including:

- Catalyst loading : Alumina’s acidic and basic sites promote esterification while suppressing over-esterification.

- Solvent choice : Methanol acts as both solvent and reactant.

- Temperature : Room temperature avoids side reactions like transesterification.

For reproducibility, ensure strict anhydrous conditions and catalyst activation (e.g., calcination at 500°C). Confirm product purity via ¹H NMR (δ 3.65 ppm for methoxy protons) and ¹³C NMR (δ 51.3 ppm for methoxy carbon) .

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

Advanced Research Question

Contradictions in NMR assignments often arise from:

- Solvent effects : CDCl₃ may shift proton signals slightly compared to DMSO-d₆.

- Impurity interference : Residual dodecanedioic acid (δ 1.61 ppm, m) or dimethyl ester byproducts (δ 3.65 ppm, s) can skew integrations.

Methodological Recommendations :

- Use 2D NMR (COSY, HSQC) to verify coupling patterns and carbon-proton correlations .

- Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts).

- Cross-validate with FT-IR (C=O stretch at ~1700–1750 cm⁻¹) .

Q. What strategies improve the solubility of this compound in aqueous media for biological assays?

Basic Research Question

The compound’s hydrophobicity (logP ~3.5) limits aqueous solubility. Proven strategies include:

- Organic co-solvents : Use DMSO or ethanol at ≤1% v/v to minimize cytotoxicity.

- Carrier proteins : Add 0.1–1% BSA to stabilize the compound in buffer .

- Temperature modulation : Warm solutions to 40–50°C (avoid boiling) to enhance dissolution .

Q. How do catalytic systems affect the regioselectivity of esterification in dicarboxylic acid derivatives?

Advanced Research Question

The bifunctional alumina catalyst in achieves mono-esterification by balancing acidic (Al³⁺) and basic (O²⁻) sites. Competing pathways include:

- Over-esterification : Favored by excess methanol or prolonged reaction time.

- Acid-catalyzed side reactions : Minimized using mild, heterogeneous catalysts.

Optimization Approaches :

- Kinetic studies : Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane).

- Catalyst screening : Test mesoporous aluminas or zeolites for improved selectivity.

Q. What are the stability profiles of this compound under varying storage conditions?

Basic Research Question

Stability data indicates:

- Thermal stability : Decomposes above 100°C; store at room temperature.

- Moisture sensitivity : Hydrolysis of the ester group occurs in humid environments. Use desiccants and airtight containers .

- Light sensitivity : No photodegradation reported, but amber vials are recommended for long-term storage.

Q. How can researchers leverage this compound as a precursor for functionalized surfactants or polymers?

Advanced Research Question

The carboxylic acid and methoxy groups enable derivatization:

- Surfactant synthesis : React with long-chain amines to form amphiphilic salts.

- Polymer backbones : Co-polymerize with diols via melt polycondensation.

- Click chemistry : Modify the carboxyl group with propargylamine for CuAAC reactions.

Analytical Validation :

- Monitor reactions with HPLC-MS (expected [M+H]⁺ = 245.2).

- Characterize surface activity via tensiometry (critical micelle concentration ~0.1–1 mM).

Q. What analytical techniques are critical for quantifying trace impurities in synthesized batches?

Advanced Research Question

Key methods include:

- HPLC-PDA : Use a C18 column (mobile phase: acetonitrile/0.1% formic acid) to separate unreacted dodecanedioic acid (retention time ~5.2 min) from the product (~7.8 min).

- GC-MS : Detect volatile byproducts (e.g., methyl esters) with a DB-5 column.

- Elemental analysis : Confirm <0.5% residual alumina catalyst (Al content).

Q. How does the methoxy group influence the compound’s reactivity in nucleophilic acyl substitution?

Advanced Research Question

The electron-withdrawing methoxy group:

- Activates the carbonyl : Enhances susceptibility to nucleophiles (e.g., amines, alcohols).

- Steric effects : The dodecyl chain may hinder access to the reactive site.

Experimental Design :

- Compare reaction rates with non-methoxy analogs (e.g., dodecanedioic acid) using kinetic NMR.

- Study solvent effects: Polar aprotic solvents (DMF, THF) improve nucleophile accessibility.

Properties

IUPAC Name |

12-methoxy-12-oxododecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O4/c1-17-13(16)11-9-7-5-3-2-4-6-8-10-12(14)15/h2-11H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REGGDLIBDASKGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60282966 | |

| Record name | Dodecanedioic acid monomethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3903-40-0 | |

| Record name | 3903-40-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29000 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecanedioic acid monomethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecanedioic acid monomethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.